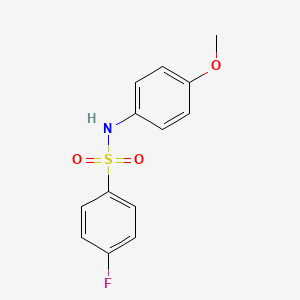

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Description

4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a methoxyphenyl group attached to the sulfonamide nitrogen. This compound has garnered attention due to its structural versatility, enabling applications in medicinal chemistry, materials science, and crystallography. Its synthesis typically involves sulfonylation of 4-methoxyaniline with 4-fluorobenzenesulfonyl chloride under basic conditions. The compound’s crystalline structure (validated via X-ray diffraction) and electronic properties make it a candidate for studying non-covalent interactions, such as hydrogen bonding and π-stacking . Commercial availability through multiple suppliers (e.g., NSC373486, AC1L7TWF) underscores its utility in high-throughput screening and drug discovery .

Properties

IUPAC Name |

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQAXJBKBLRCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321306 | |

| Record name | 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-18-9 | |

| Record name | NSC373486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide (commonly referred to as 4-F-MPhBS) is a sulfonamide compound notable for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA). This compound is synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline, resulting in a structure that includes a sulfonamide functional group attached to a fluorinated aromatic system. Its chemical formula is , and it appears as a white solid with a melting point of approximately 102–104 °C.

Biological Significance

The biological activity of 4-F-MPhBS has been primarily studied in the context of its interaction with carbonic anhydrase isoforms. Carbonic anhydrases are essential enzymes involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer.

Research indicates that 4-F-MPhBS may selectively inhibit specific isoforms of carbonic anhydrase, which could lead to enhanced therapeutic effects. The presence of the methoxy group in its structure is believed to improve its solubility and bioavailability, thereby influencing its biological activity positively.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and potential biological activities of compounds related to 4-F-MPhBS:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | Chlorine instead of fluorine | Different halogen may affect biological activity |

| N-(4-Methoxyphenyl)-4′-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group | Increased lipophilicity and potential potency |

| N-(4-Methoxyphenyl)-4′-nitrobenzenesulfonamide | Nitro group substitution | May exhibit different pharmacological properties |

These compounds share structural similarities with 4-F-MPhBS, and their variations in halogen substitutions or functional groups can significantly influence their solubility, bioavailability, and interaction with biological targets.

Inhibition Studies

A study focusing on the inhibition properties of sulfonamides, including derivatives like 4-F-MPhBS, demonstrated their effectiveness in modulating dopaminergic tone and stabilizing glutamate release in the context of nicotine-induced behavioral sensitization. In this study, various doses (20, 40, and 60 mg/kg) were administered to mice alongside nicotine exposure. The results indicated that all doses significantly attenuated nicotine-induced locomotor activity, suggesting potential applications in treating addiction-related behaviors .

Carbonic Anhydrase Inhibition

Further investigations into the inhibitory effects of 4-F-MPhBS on carbonic anhydrases revealed promising results. The compound was shown to selectively inhibit certain isoforms at nanomolar concentrations. Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Future Directions

The current body of research suggests that while 4-F-MPhBS exhibits significant biological activity as a carbonic anhydrase inhibitor, further studies are needed to explore its full therapeutic potential. Future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and pharmacodynamics of 4-F-MPhBS.

- Mechanistic Investigations : Elucidating the precise mechanisms through which 4-F-MPhBS interacts with carbonic anhydrases and other potential biological targets.

- Structural Modifications : Exploring analogs and derivatives to enhance efficacy and reduce toxicity.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H12FNO3S

- Molecular Weight : 273.30 g/mol

- Appearance : White solid

- Melting Point : 102–104 °C

The compound features a sulfonamide functional group attached to a fluorinated aromatic system, with a methoxy group enhancing its solubility and biological activity .

Medicinal Chemistry

4-F-MPhBS has been studied for its potential as a pharmaceutical intermediate and therapeutic agent. Its structural similarity to other bioactive molecules suggests it may inhibit specific enzymes, particularly carbonic anhydrase isoforms, which are crucial in various physiological processes like acid-base balance and respiration .

Potential Therapeutic Properties :

- Anti-inflammatory Effects : Investigated for its role in modulating inflammatory responses.

- Anticancer Activity : Shows promise in inhibiting the growth of cancer cell lines through mechanisms involving enzyme inhibition .

Biochemical Probes

The compound is being explored as a biochemical probe for studying enzyme interactions. Its ability to selectively bind to carbonic anhydrase isoforms allows researchers to investigate the enzyme's role in cellular processes and develop targeted therapies .

Industrial Applications

In the chemical industry, 4-F-MPhBS serves as an intermediate in synthesizing more complex organic molecules and specialty chemicals. Its utility in developing new materials is also being explored due to its favorable chemical properties.

Comparative Analysis with Related Compounds

The following table compares 4-F-MPhBS with structurally similar compounds that may have different biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | Chlorine instead of fluorine | Different halogen may affect biological activity |

| N-(4-Methoxyphenyl)-4′-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group | Increased lipophilicity and potential potency |

| N-(4-Methoxyphenyl)-4′-nitrobenzenesulfonamide | Nitro group substitution | May exhibit different pharmacological properties |

These variations in structure can influence solubility, bioavailability, and interaction with biological targets, which are crucial for drug development.

Case Studies

- Inhibition of Carbonic Anhydrase :

- Neuronal Regulation :

- Cancer Cell Line Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the benzene ring or the sulfonamide-attached aryl group. A comparative analysis is provided below:

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but analogs with nitro groups (e.g., 4-fluoro-N-(4-nitrophenyl) derivative) exhibit higher melting points (~200–220°C) due to stronger intermolecular forces . 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide: Lower melting range (~150–160°C) attributed to reduced polarity .

Solubility :

Crystallographic Data :

- The title compound forms hydrogen-bonded dimers via N–H···O interactions (S=O as acceptor), with bond lengths consistent with typical sulfonamides (S–N: ~1.63 Å; S–O: ~1.43 Å) . In contrast, the 4-nitro analog exhibits shorter S–O bonds (1.41 Å) due to electron withdrawal .

Q & A

Q. What are the common synthetic routes for 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide, and what critical reaction conditions ensure high yield?

- Methodology : The synthesis typically involves sequential steps:

- Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Critical Conditions :

- Temperature Control : Exothermic sulfonylation requires ice baths to avoid side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of the methoxy group .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Primary Methods :

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 7.6–7.8 ppm (aromatic protons ortho to sulfonyl group) and δ 3.8 ppm (methoxy group) confirm substitution patterns .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 296.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., carbonic anhydrase) may arise from:

- Crystallographic Variability : Differences in hydrogen-bonding networks (N–H⋯O vs. O–H⋯O interactions) observed in related sulfonamides can alter binding modes .

- Impurity Artifacts : Trace aniline derivatives (from incomplete sulfonylation) may exhibit off-target activity. Validate purity via HPLC-MS and repeat assays with rigorously purified batches .

- Resolution Strategy :

- Perform dose-response curves (IC50) under standardized buffer conditions (pH 7.4, 25°C).

- Use X-ray co-crystallography to confirm target engagement .

Q. What structure-activity relationship (SAR) strategies enhance the compound’s selectivity for serine proteases?

- Key Modifications :

- Fluorine Positioning : Para-fluoro groups increase electronegativity, enhancing hydrogen-bond acceptor strength with catalytic serine residues .

- Methoxy Group : Ortho-methoxy substitution in related compounds reduces steric hindrance, improving binding pocket fit .

- Experimental Design :

- Synthesize analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzene ring.

- Test inhibitory activity against a panel of proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates .

Q. How does X-ray crystallography inform the supramolecular packing and stability of this compound?

- Insights from Analog Structures :

- Methodology :

Q. What methodological advancements improve detection limits in trace analysis of this compound?

- Innovative Approaches :

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 296 → 172) achieve detection limits of 0.1 ng/mL in biological matrices .

- Fluorescent Tagging : Derivatize with dansyl chloride for ultrasensitive fluorescence detection (LOD: 10 pM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.